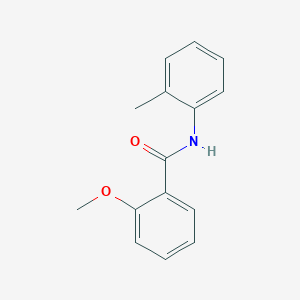![molecular formula C21H24N2O3S B259129 [4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone is a chemical compound that has been widely studied for its potential applications in scientific research. It is a small molecule inhibitor that has been shown to have promising effects in various biological systems.
作用机制
The mechanism of action of [4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone involves binding to the active site of its target enzymes or receptors. This binding inhibits the activity of these targets, leading to downstream effects in biological systems. The exact mechanism of action of this compound varies depending on the specific target it is inhibiting.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone are dependent on the specific target it is inhibiting. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells. In cardiovascular disease research, it has been shown to have vasodilatory effects and reduce blood pressure. In neurological disorder research, it has been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
One advantage of [4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone is its specificity for its target enzymes and receptors. This specificity allows for more precise manipulation of biological systems in lab experiments. However, one limitation of this compound is its potential off-target effects, which can lead to unintended downstream effects in biological systems.
未来方向
There are several future directions for research on [4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone. One direction is to further investigate its potential applications in cancer research, cardiovascular disease, and neurological disorders. Another direction is to optimize its synthesis method to produce higher yields and purity. Additionally, further research is needed to understand the exact mechanism of action of this compound and its potential off-target effects.
合成方法
The synthesis of [4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone involves several steps. The first step is the preparation of 4-aminobenzenesulfonyl chloride, which is then reacted with azepane to form 4-(Azepane-1-sulfonyl)-phenylamine. This intermediate is then reacted with 2,3-dihydroindole-1-carboxaldehyde to form the final product [4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone. The synthesis of this compound has been optimized to produce high yields and purity.
科学研究应用
The [4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone has been shown to have potential applications in various scientific research fields. It has been studied as an inhibitor of various enzymes and receptors, including protein kinases, ion channels, and G protein-coupled receptors. This compound has been shown to have promising effects in cancer research, cardiovascular disease, and neurological disorders.
属性
产品名称 |
[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone |
|---|---|
分子式 |
C21H24N2O3S |
分子量 |
384.5 g/mol |
IUPAC 名称 |
[4-(azepan-1-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C21H24N2O3S/c24-21(23-16-13-17-7-3-4-8-20(17)23)18-9-11-19(12-10-18)27(25,26)22-14-5-1-2-6-15-22/h3-4,7-12H,1-2,5-6,13-16H2 |
InChI 键 |
RQOXNZKFQWXQQY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |
规范 SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino]acetate](/img/structure/B259047.png)





![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259061.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B259063.png)

![6-Chloro-N-isopropyl-N'-m-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B259067.png)


![5-ethyl-3-(prop-2-ynylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)
